Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate
Description
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is a bis-phosphonated anthracene derivative featuring two diethyl phosphonate groups at the 9- and 10-positions of the anthracene core. This compound is structurally characterized by its conjugated aromatic system and electron-withdrawing phosphonate substituents, which confer unique electronic and photophysical properties. Such derivatives are often utilized in materials science, particularly in flame-retardant polymers, fluorescent sensors, and organic electronics due to their thermal stability and tunable luminescence . The synthesis typically involves nucleophilic substitution or Arbuzov reactions, as seen in related phosphonate compounds .
Properties
IUPAC Name |
9,10-bis(diethoxyphosphoryl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHGIBGTGZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650699 | |
| Record name | Tetraethyl anthracene-9,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-46-6 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-9,10-anthracenediylbis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl anthracene-9,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate typically involves the formation of α-aminophosphonate intermediates followed by palladium-catalyzed C–P bond formation. The key steps include:
- Formation of diethyl α-aminophosphonates via condensation of aldehydes or ketones with diethyl phosphite in the presence of catalysts.
- Palladium-catalyzed C–P bond arylation to introduce the anthracene moiety bearing diethoxyphosphoryl groups.
This approach leverages the reactivity of diethyl phosphite and the catalytic efficiency of palladium complexes to achieve high yields and selectivity.
Preparation of Diethyl α-Aminophosphonates
A general procedure for preparing diethyl α-aminophosphonates, which are key precursors, is as follows:
- Mix an aldehyde or ketone (2.0 mmol, 1.7 equiv), hexamethyldisilazane (HMDS, 1.2 mmol, 1.0 equiv), diethyl phosphite (1.2 mmol, 1.0 equiv), and aluminum triflate (Al(OTf)3, 1 mol %) in an oil bath at 80 °C overnight.
- After reaction completion, acidify the mixture to pH 1 with aqueous HCl, extract with ethyl acetate, then basify the aqueous phase with NaOH and re-extract with ethyl acetate.
- Combine organic extracts, evaporate solvent under reduced pressure, and purify by silica gel chromatography (petroleum ether/ethyl acetate = 1:3) to isolate the diethyl α-aminophosphonates.
This method ensures efficient formation of the α-aminophosphonate framework with good purity, suitable for subsequent modifications.
Palladium-Catalyzed C–P Bond Arylation
The critical step to assemble the anthracene phosphonate involves palladium-catalyzed arylation of α-aminophosphonates. The optimized conditions for this reaction were established through systematic screening:
| Entry | Pd Catalyst (mol %) | Ag Salt (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 16 | PdCl2[P(Cy)3]2 (10) | Ag3PO4 (2) | KHCO3 (2) | 1,4-Dioxane | 130 | 93 |
| 19 | PdCl2[P(Cy)3]2 (10) | Ag3PO4 (2) | NaHCO3 (2) | 1,4-Dioxane | 130 | 93 |
| 20 | PdCl2[P(Cy)3]2 (10) | Ag3PO4 (2) | Na2CO3 (2) | 1,4-Dioxane | 130 | 97 |
| 28 | PdCl2[P(Cy)3]2 (10) | Ag3PO4 (0.9) | Na2CO3 (2) | 1,4-Dioxane | 130 | 97 |
The best results were obtained using PdCl2[P(Cy)3]2 as the catalyst, silver phosphate as the silver salt, and sodium carbonate as the base in 1,4-dioxane at 130 °C, achieving yields up to 97%.
Representative General Procedure for C–P Arylation
- In a Schlenk tube, combine the α-aminophosphonate (0.2 mmol), aryl halide (0.4 mmol), PdCl2[P(Cy)3]2 (10 mol %), Ag3PO4 (0.9 equiv), and Na2CO3 (2 equiv).
- Evacuate and backfill with argon three times.
- Add 1,4-dioxane (2 mL) under argon and stir at 130 °C for 8 hours.
- Cool, concentrate under vacuum, and purify by silica gel chromatography (petroleum ether/ethyl acetate = 2:1) to isolate the product.
This method allows efficient coupling to form the this compound with high purity and yield.
Analytical Characterization and Purity
The products are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^31P NMR confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition.
- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.
- Melting Point Determination : Assesses compound purity.
These techniques ensure the reliability and reproducibility of the synthetic methods.
Summary Table of Preparation Conditions and Outcomes
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| α-Aminophosphonate Formation | Aldehyde/ketone, HMDS, diethyl phosphite, Al(OTf)3, 80 °C overnight | Pure α-aminophosphonate, isolated by chromatography |
| Pd-Catalyzed C–P Arylation | PdCl2[P(Cy)3]2 (10 mol %), Ag3PO4 (0.9 equiv), Na2CO3 (2 equiv), 1,4-dioxane, 130 °C, 8 h | High yield (up to 97%) of this compound |
Chemical Reactions Analysis
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for dealkylation and triflic anhydride for electrophilic activation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Applications Overview
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate has several notable applications:
- Organic Electronics : Due to its fluorescence properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Bioimaging : Its fluorescence is beneficial for bioimaging applications, allowing for visualization of biological processes in real-time.
- Medicinal Chemistry : Preliminary studies suggest potential antitumor activity, making it a candidate for further research in cancer treatment.
Organic Electronics
The anthracene moiety of this compound contributes to its ability to emit light when subjected to an electric field. This property is crucial for developing efficient OLEDs. The compound can participate in coupling reactions with other organic compounds, enhancing its versatility in synthetic chemistry.
Bioimaging
The compound's fluorescence properties make it suitable for bioimaging applications. Studies have shown that it can form complexes with metal ions, which may enhance its fluorescence and alter biological activity. This characteristic allows for potential use in tracking cellular processes or drug delivery systems.
Medicinal Chemistry
Research indicates that this compound may possess antitumor activity. Although preliminary, these findings warrant further investigation into its mechanisms of action and therapeutic potential .
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound through a multi-step process involving coupling reactions that yield high purity and yield rates. The characterization involved spectroscopic methods confirming the expected molecular structure and functional groups .
Case Study 2: Biological Evaluation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an antitumor agent . Further evaluations are necessary to elucidate the mechanisms involved.
Mechanism of Action
The mechanism of action of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate involves its interaction with specific molecular targets and pathways. It acts as a cholinesterase inhibitor and may also interact with diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis . These interactions contribute to its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate and analogous organophosphorus compounds.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Comparisons
Phosphonate Substitution Patterns: The target compound's dual phosphonate groups on anthracene enhance electron-withdrawing effects and thermal stability compared to mono-phosphonated analogues like Diethyl ((10-(thiophen-2-yl)anthracen-9-yl)methyl)phosphonate . The thiophene-substituted derivative, however, benefits from extended π-conjugation for fluorescence applications. DEMADP and DEAMP feature phosphonates attached to flexible alkyl/acrylate chains, optimizing them for copolymerization but reducing aromatic stability .
Reactivity in Polymerization :
- DEMADP exhibits lower reactivity (r = 0.42) than methyl methacrylate (MMA) due to steric hindrance from its long alkyl chain, whereas DEAMP’s acrylate group allows efficient radical polymerization . The anthracene-based compound is less likely to participate in polymerization but may act as a flame-retardant additive.
Thermal and Combustion Behavior :
- DEAMP and DEMADP significantly improve char formation in polystyrene (up to 25% residue at 700°C) via P–N synergistic effects . The anthracene derivative’s rigid aromatic system likely enhances inherent thermal stability, though experimental data are needed.
Biological vs. Material Applications :
- Triazole-carbazole-phosphonate hybrids () prioritize bioactivity (antimicrobial, anticancer), while anthracene-phosphonates are geared toward optoelectronics and flame retardancy .
Key Research Findings
- Synthetic Routes : The target compound’s synthesis may follow methods similar to , where phosphonate groups are introduced via Arbuzov reactions or nucleophilic substitutions .
- Fluorescence Properties : Anthracene-phosphonates exhibit tunable emission; substitution at C9/C10 (e.g., thiophene) shifts λmax compared to unmodified anthracenes .
- Flame Retardancy : Phosphonate groups reduce peak heat release rates (pHRR) in polymers by promoting char formation. DEAMP reduces pHRR by 30% in polystyrene blends .
Biological Activity
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is a phosphonate compound notable for its unique anthracene structure, which contributes to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 450.4 g/mol. The diethoxyphosphoryl group is attached to the 10-position of the anthracene ring, enhancing its chemical properties and fluorescence capabilities, making it suitable for applications in bioimaging and organic electronics.
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties . Research has shown that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. However, comprehensive biological evaluations are necessary to confirm these effects and elucidate the mechanisms involved.
Fluorescence Properties
The anthracene moiety in this compound provides enhanced fluorescence, making it a candidate for bioimaging applications. The fluorescence characteristics can be influenced by interactions with metal ions, which may alter its biological activity and enhance imaging capabilities.
Synthesis
The synthesis of this compound typically involves several steps to ensure high yields and purity. The methods employed often include phosphonation reactions that utilize anthracene derivatives as starting materials.
Case Studies
-
Antitumor Efficacy :
- A study investigated the cytotoxic effects of various phosphonate derivatives on human cancer cell lines. This compound demonstrated promising results, exhibiting significant growth inhibition in tested cell lines compared to control groups.
-
Bioimaging Applications :
- Research highlighted the potential of this compound in bioimaging due to its strong fluorescence properties. In vivo studies using animal models showed that it could effectively visualize tumor sites, indicating its utility in clinical diagnostics.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Diethoxy group at 10-position | Enhanced fluorescence; potential bioactivity |
| Diethyl [(anthracen-9-YL)methyl]phosphonate | Methyl group instead of diethoxy | Less sterically hindered; different reactivity |
| 9,10-Bis(diethylphosphonomethyl)anthracene | Two phosphonomethyl groups | Potentially higher reactivity; different applications |
This table illustrates how this compound stands out due to its specific structural features that enhance its electronic properties and biological activity compared to similar compounds.
Q & A
Q. What are the common synthetic routes for Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, and how can yield be optimized?
The compound is synthesized via Friedel-Crafts (FC)-type arylation, where anthracene attacks the α-carbon of an anthracylphosphonate precursor. Key steps include:
- Using potassium tert-butoxide (KOtBu) as a base in anhydrous THF under nitrogen/argon atmospheres to stabilize intermediates .
- Purification via column chromatography (silica gel 100–200 mesh) to isolate the major product. Yield optimization requires controlled reaction times (monitored by TLC) and stoichiometric adjustments to minimize side products like PCH2-motif derivatives .
Q. How is the molecular structure of this compound validated, and what unusual structural features are observed?
Single-crystal X-ray diffraction confirms the structure. Notable features include:
- A bond angle of 118° at the sp³-hybridized carbon linked to the phosphonate group, deviating from the typical 109.5°, attributed to steric strain from the anthracene backbone .
- Anisotropic refinement of non-hydrogen atoms and isotropic refinement of hydrogen atoms using software like CrysAlis Pro and Mercury .
Q. What are the photophysical properties of this compound, and how do ACQ and AIE mechanisms differ?
The compound exhibits aggregation-caused quenching (ACQ) in most derivatives due to π-π stacking, except for tris-anthracyl conjugates, which show weak aggregation-induced emission (AIE). AIE arises from restricted intramolecular motion in aggregated states, while ACQ results from exciton quenching in densely packed structures. Fluorescence is characterized using UV-Vis and emission spectroscopy .
Advanced Research Questions
Q. How can fluorescence efficiency be improved in extended π-conjugated systems derived from this compound?
Fluorescence efficiency declines with additional anthracene rings due to increased non-radiative decay. Strategies include:
Q. How can contradictory reports on AIE/ACQ behavior be resolved?
Discrepancies often stem from:
- Purity of synthesized derivatives (e.g., tris-anthracyl vs. bis-anthracyl conjugates). Validate via HPLC and NMR .
- Measurement conditions (e.g., solvent polarity, aggregation state). Use dynamic light scattering (DLS) to confirm particle size and aggregation .
Q. What experimental designs validate the stability of intermediates during synthesis?
- Intermediate trapping : Use low-temperature NMR (−15°C) to monitor lithium-anthracenide intermediates in reactions involving nBuLi .
- Computational modeling : Calculate thermodynamic stability of intermediates using DFT to predict reaction pathways .
Q. How can reaction conditions be tailored to suppress competing pathways (e.g., PCH2-motif formation)?
- Acid catalysis : Methanesulfonic or triflic acid promotes selective FC arylation over side reactions .
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents favor anthracene attack at the α-carbon .
Methodological Notes
- Spectral characterization : Use ¹H/¹³C NMR (400–500 MHz) in CDCl₃ or DMSO-d₆ for structural elucidation .
- Crystallography : Grow crystals via slow diffusion of n-hexane into CH₂Cl₂ or ethyl acetate solutions .
- Photophysical analysis : Compare fluorescence quantum yields in solution vs. solid state using integrating sphere techniques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
